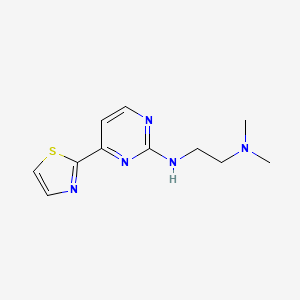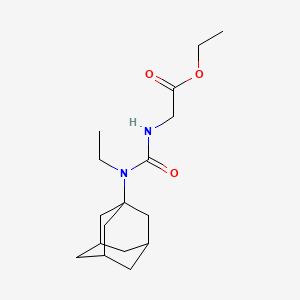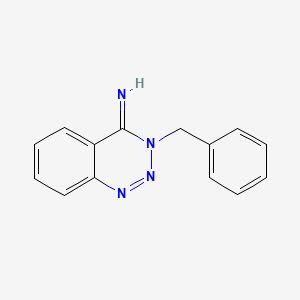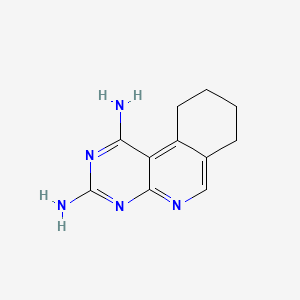
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidoisoquinoline core, which is a fusion of pyrimidine and isoquinoline rings, and is partially hydrogenated, making it a versatile scaffold for chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired product . Another approach includes the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can further hydrogenate the compound or reduce any oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidoisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
Wissenschaftliche Forschungsanwendungen
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Wirkmechanismus
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- include:
Pyrimido[1,6-a]pyrimidine: Known for its biological activities, including antibacterial and antiviral properties.
Pyrimido[4,5-d]pyrimidine: Used as cancer cell growth inhibitors and antioxidants.
Pyrido[2,3-d]pyrimidine: Applied in medicine as antibacterial agents and antitumor drugs.
Uniqueness
What sets pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- apart is its unique fusion of pyrimidine and isoquinoline rings, which provides a distinct scaffold for chemical modifications.
Eigenschaften
CAS-Nummer |
19181-36-3 |
|---|---|
Molekularformel |
C11H13N5 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C11H13N5/c12-9-8-7-4-2-1-3-6(7)5-14-10(8)16-11(13)15-9/h5H,1-4H2,(H4,12,13,14,15,16) |
InChI-Schlüssel |
JQMCAIXSFQXDFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C3C(=NC(=NC3=NC=C2C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



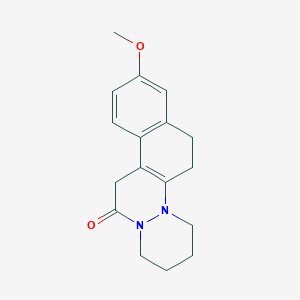
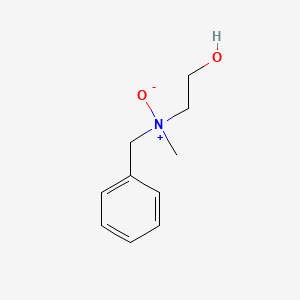
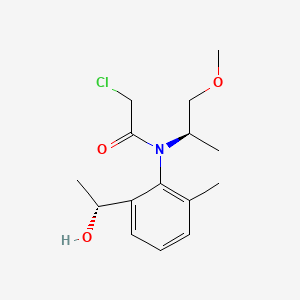

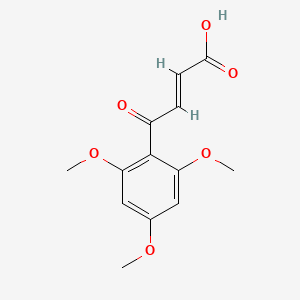
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
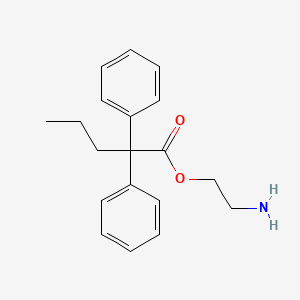
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
